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Compound Name: Tert-butyl 6-bromopicolinate

Cat. No.: B1343331 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 6-bromopicolinate has emerged as a pivotal heterocyclic building

block in modern organic synthesis, particularly in the fields of medicinal chemistry and

materials science. Its unique structural features, combining a reactive bromine atom on the

pyridine ring with a sterically bulky tert-butyl ester, offer a versatile platform for the construction

of complex molecular architectures. This guide provides a comprehensive overview of the key

chemical features, reactivity, and synthetic applications of Tert-butyl 6-bromopicolinate,

supported by detailed experimental protocols and quantitative data.

Physicochemical Properties
Tert-butyl 6-bromopicolinate is a solid at room temperature and should be stored in an inert

atmosphere at 2-8°C.[1][2] Its fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 910044-07-4 [1][2][3]

Molecular Formula C₁₀H₁₂BrNO₂ [2]

Molecular Weight 258.11 g/mol [2][3]

Physical Form Solid [2]

Purity Typically ≥97% [3]

Storage Temperature 2-8°C, inert atmosphere [1][2]

Spectroscopic Data
While specific spectra for Tert-butyl 6-bromopicolinate are not readily available in public

databases, the expected NMR chemical shifts can be inferred from data on structurally similar

compounds. The tert-butyl group will exhibit a characteristic singlet in the ¹H NMR spectrum

around 1.3-1.6 ppm, integrating to nine protons.[4] The protons on the pyridine ring will appear

in the aromatic region, typically between 7.0 and 8.5 ppm. In the ¹³C NMR spectrum, the

quaternary carbon of the tert-butyl group is expected around 80-85 ppm, and the methyl

carbons around 28-31 ppm.[5][6][7]

Chemical Reactivity and Synthetic Applications
The synthetic utility of Tert-butyl 6-bromopicolinate is primarily derived from the reactivity of

the C-Br bond at the 6-position of the pyridine ring. This position is susceptible to a variety of

palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of

functional groups. The tert-butyl ester group is relatively stable under many reaction conditions

but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid,

providing an additional site for chemical modification.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

Tert-butyl 6-bromopicolinate can be effectively coupled with various aryl and heteroaryl

boronic acids or their esters to generate 6-aryl or 6-heteroaryl picolinates. These products are

valuable intermediates in the synthesis of biologically active molecules.[8][9][10][11][12]
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General Experimental Protocol for Suzuki-Miyaura Coupling:

Reactants: Tert-butyl 6-bromopicolinate (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv.), Base

(e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

Catalyst system: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%) and a

suitable ligand (e.g., PPh₃, SPhos, 4-10 mol%).

Solvent: A degassed solvent such as toluene, dioxane, or a mixture of DME and water.

Procedure: To a reaction vessel under an inert atmosphere, add the catalyst, ligand, base,

Tert-butyl 6-bromopicolinate, and arylboronic acid. Add the solvent and heat the mixture,

typically between 80-110°C, until the reaction is complete (monitored by TLC or LC-MS).

After cooling, the reaction is worked up by partitioning between an organic solvent and water,

followed by purification of the organic layer by column chromatography.

DOT script for Suzuki-Miyaura Coupling Workflow
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General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl

halide and a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes, which

are important structural motifs in many natural products and functional materials.[13][14][15]

[16][17]

General Experimental Protocol for Sonogashira Coupling:

Reactants: Tert-butyl 6-bromopicolinate (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.), Base

(e.g., Et₃N, DIPEA, 2.0-3.0 equiv.).

Catalyst system: A palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and a

copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

Solvent: A degassed solvent such as THF or DMF.

Procedure: To a reaction vessel under an inert atmosphere, add the palladium catalyst,

copper co-catalyst, Tert-butyl 6-bromopicolinate, and solvent. Add the base and then the

terminal alkyne. The reaction is typically stirred at room temperature or slightly elevated

temperatures until completion. The work-up and purification are similar to the Suzuki-Miyaura

coupling.

DOT script for Sonogashira Coupling Pathway
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Key components of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen

bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary

amines.[1][14][18][19][20] This reaction is particularly valuable in the synthesis of

pharmaceutical compounds, as the arylamine moiety is a common pharmacophore.[21]

General Experimental Protocol for Buchwald-Hartwig Amination:

Reactants: Tert-butyl 6-bromopicolinate (1.0 equiv.), Amine (1.1-1.5 equiv.), Strong, non-

nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).
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Catalyst system: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%) and a bulky

electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%).[1]

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.

Procedure: In a glovebox or under an inert atmosphere, the palladium source, ligand, base,

Tert-butyl 6-bromopicolinate, and amine are combined in the reaction solvent. The mixture

is heated, typically between 80-120°C, until the starting material is consumed. The reaction

is then cooled, quenched, and the product is isolated and purified.

DOT script for Buchwald-Hartwig Amination Catalytic Cycle
Catalytic cycle of the Buchwald-Hartwig amination.

Role in the Synthesis of Bioactive Molecules
The versatility of Tert-butyl 6-bromopicolinate as a building block has been demonstrated in

the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.

[22][23][24][25] The ability to introduce diverse substituents at the 6-position of the picolinate

core allows for the fine-tuning of pharmacological properties. The pyridine nitrogen can also act

as a hydrogen bond acceptor or a coordination site for metal ions in biological systems, making

this scaffold particularly attractive for drug design.

Conclusion
Tert-butyl 6-bromopicolinate is a highly valuable and versatile building block for organic

synthesis. Its key chemical features, particularly the reactive C-Br bond and the stable yet

cleavable tert-butyl ester, enable a wide range of chemical transformations. The palladium-

catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-

Hartwig amination, provide efficient and modular strategies for the synthesis of complex

substituted pyridines. These characteristics make Tert-butyl 6-bromopicolinate an

indispensable tool for researchers and scientists in the development of novel pharmaceuticals

and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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